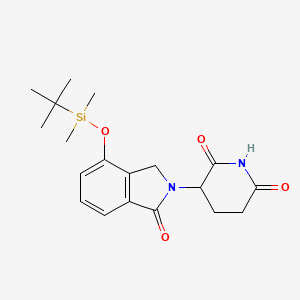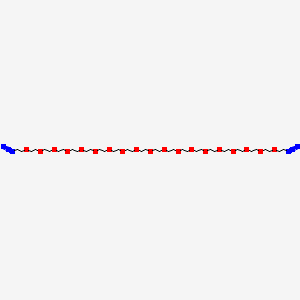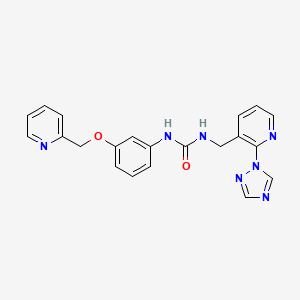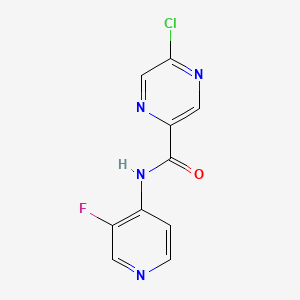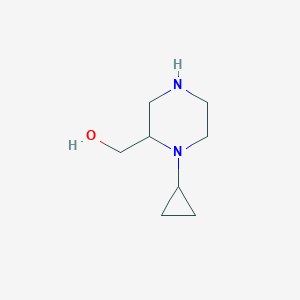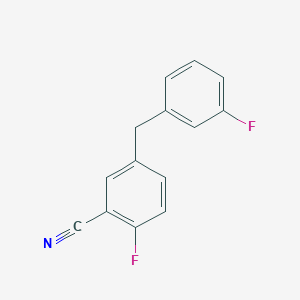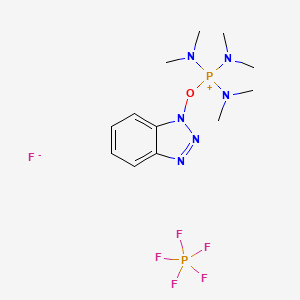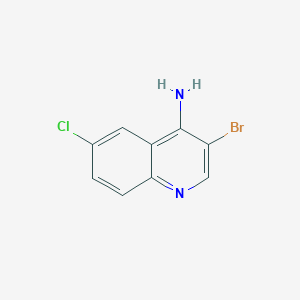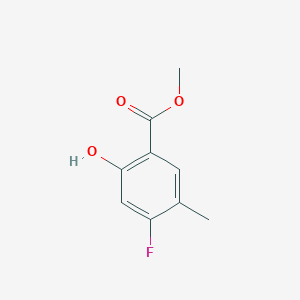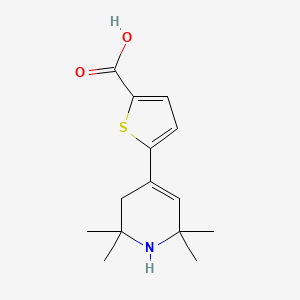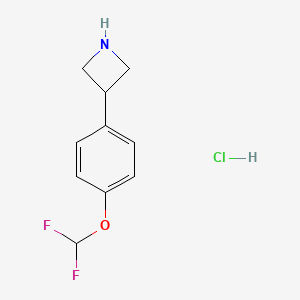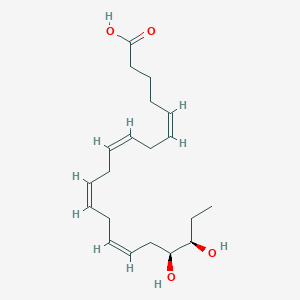
(+/-)17,18-DiHETE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
(+/-)17,18-DiHETE is primarily produced through the metabolism of eicosapentaenoic acid (EPA). The synthetic route involves the cytochrome P450-catalyzed epoxidation at the omega-3 double bond of EPA, followed by conversion to the vicinal diols by epoxide hydrolase . This process can be carried out using various rat tissue homogenates or cynomolgus monkey seminal vesicles
Analyse Des Réactions Chimiques
(+/-)17,18-DiHETE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it into different hydroxylated derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for epoxidation and epoxide hydrolase for the conversion to diols . Major products formed from these reactions include other hydroxylated eicosanoids and various oxidized metabolites .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (+/-)17,18-DiHETE involves its role as a lipid mediator. It is produced through the epoxidation of eicosapentaenoic acid by cytochrome P450 enzymes, followed by conversion to diols by epoxide hydrolase . This compound exerts its effects by interacting with specific molecular targets and pathways, such as the suppression of IL-23 production in lipopolysaccharide-stimulated bone marrow-derived dendritic cells . It contributes to skin homeostasis by regulating the IL-23/IL-17 axis and maintaining immune balance .
Comparaison Avec Des Composés Similaires
(+/-)17,18-DiHETE can be compared with other similar compounds, such as:
14,15-Epoxyeicosatetraenoic acid (14,15-EpETE): Another epoxide derivative of eicosapentaenoic acid, which lacks the ability to inhibit food allergy.
19,20-Epoxydocosapentaenoic acid (19,20-EpDPE): A metabolite of docosahexaenoic acid (DHA) with similar anti-inflammatory properties.
17,18-Epoxyeicosatetraenoic acid (17,18-EpETE): The precursor to this compound, which also has protective activity in inflammatory models.
The uniqueness of this compound lies in its specific role in regulating immune responses and maintaining skin homeostasis, which distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,14Z,17S,18R)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1 |
Clé InChI |
XYDVGNAQQFWZEF-YQLHGUCYSA-N |
SMILES isomérique |
CC[C@H]([C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |
SMILES canonique |
CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


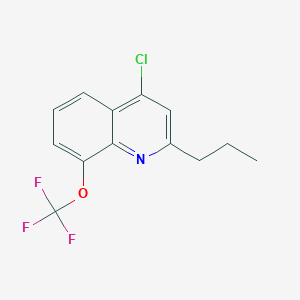
![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)
![2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710826.png)
